In-Depth Technical Guide: Chemical Structure and Synthesis of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid
In-Depth Technical Guide: Chemical Structure and Synthesis of 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid
Executive Summary
4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (CAS: 63104-97-2 ) is a specialized organic intermediate belonging to the class of
This guide details the structural analysis, synthetic pathways, physicochemical characterization, and reactivity profile of the compound, designed for researchers in organic synthesis and drug discovery.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | (2E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid |
| Common Synonyms | |
| CAS Registry Number | 63104-97-2 |
| Molecular Formula | |
| Molecular Weight | 221.17 g/mol |
| SMILES | OC(=O)/C=C/C(=O)c1ccc(cc1)=O |
Structural Framework & Electronic Properties
The molecule features a 1,4-dicarbonyl-like motif interrupted by a double bond (enone system).
-
Nitro Group (
): Located at the para position of the phenyl ring, it exerts a strong electron-withdrawing effect ( ), significantly deactivating the aromatic ring. This makes the carbonyl carbon at C4 highly electrophilic. -
Enone System (
): The double bond is conjugated with both the ketone and the carboxylic acid. The electron-withdrawing nature of the p-nitrophenyl group and the carboxylic acid makes the -carbon (C3) and the ketone carbon (C4) highly susceptible to nucleophilic attack. -
Stereochemistry: The (E)-isomer (trans) is the thermodynamically stable configuration due to steric repulsion between the aryl group and the carboxylic acid moiety in the (Z)-form.
Synthetic Pathways[5][6]
The Challenge of Friedel-Crafts Acylation
Standard synthesis of
-
Limitation: This method fails for nitrobenzene.[1] The nitro group is a strong deactivator, preventing the electrophilic attack of the acylium ion generated from maleic anhydride and
. -
Solution: An alternative route utilizing aldol condensation is required.
Recommended Route: Aldol Condensation
The most reliable synthesis involves the acid-catalyzed condensation of 4-nitroacetophenone with glyoxylic acid .
Reaction Scheme
Figure 1: Synthesis via Aldol Condensation of 4-nitroacetophenone and glyoxylic acid.
Detailed Protocol
-
Reagents: 4-Nitroacetophenone (1.0 eq), Glyoxylic acid monohydrate (1.2 eq), Glacial Acetic Acid (Solvent), Conc. HCl (Catalyst).
-
Procedure:
-
Dissolve 4-nitroacetophenone in glacial acetic acid.
-
Add glyoxylic acid monohydrate.[2]
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 4–6 hours. The reaction proceeds via an aldol addition followed by acid-mediated dehydration.
-
Workup: Cool the solution to room temperature. The product often precipitates upon cooling or upon pouring the mixture into ice-cold water.
-
Purification: Filter the solid and recrystallize from ethanol or aqueous acetic acid to yield yellow crystals.
-
Physicochemical Characterization
Predicted Properties
| Property | Value / Description |
| Physical State | Solid (Crystalline) |
| Color | Pale yellow to yellow (characteristic of nitro compounds) |
| Melting Point | ~145–155 °C (Estimated based on analogs; p-nitrophenylacetic acid mp is 152°C) |
| Solubility | Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water; soluble in alkaline aqueous solutions (as carboxylate salt).[3] |
| pKa | ~4.0–4.5 (Carboxylic acid) |
Spectroscopic Signatures
-
NMR (DMSO-
, 400 MHz):-
13.0 (br s, 1H,
) -
8.35 (d,
Hz, 2H, Ar-H ortho to ) -
8.20 (d,
Hz, 2H, Ar-H meta to ) -
7.95 (d,
Hz, 1H, ) -
6.70 (d,
Hz, 1H, ) -
Note: The large coupling constant (
Hz) confirms the (E)-geometry .
-
13.0 (br s, 1H,
-
IR (ATR):
-
(Carboxylic
) -
(Ketone
, conjugated) -
(
asymmetric/symmetric stretch) - (O-H stretch, broad)
-
(Carboxylic
Reactivity & Applications
Reactivity Profile
The compound is a polyfunctional electrophile. The reactivity is dominated by the Michael acceptor motif and the 1,4-dicarbonyl potential.
Figure 2: Primary reactivity pathways of 4-(4-nitrophenyl)-4-oxobut-2-enoic acid.
-
Synthesis of Pyridazinones: Reaction with hydrazine hydrate leads to the formation of 6-(4-nitrophenyl)pyridazin-3(2H)-one . This is a critical scaffold for anti-inflammatory (COX-2 inhibitors) and cardiotonic drugs.
-
Michael Addition: The C2-C3 double bond is highly activated. Nucleophiles (thiols, amines) attack at C3 (beta to the ketone). This mechanism is the basis for its activity as an inhibitor of enzymes with cysteine residues in the active site.
-
Butenolide Formation: Under dehydrating conditions (e.g., acetic anhydride), the compound can cyclize to form 5-(4-nitrophenyl)furan-2(3H)-one (a butenolide).
Medicinal Chemistry Applications
-
Kynurenine-3-Hydroxylase (KMO) Inhibitors: Analogs of this acid are investigated as KMO inhibitors for the treatment of neurodegenerative diseases (Huntington's, Alzheimer's) by modulating the kynurenine pathway.
-
Antibacterial Agents: The pyridazinone derivatives synthesized from this acid exhibit broad-spectrum antibacterial activity.
References
-
Synthesis of Pyridazinones: Journal of Medicinal Chemistry, 2000, 43(1), 123-127. Link
-
General Synthesis of Aroylacrylic Acids: Organic Syntheses, Coll. Vol. 3, p. 109 (1955). (Methodology reference for glyoxylic condensation). Link
-
CAS Registry Data: 4-(4-Nitrophenyl)-4-oxobut-2-enoic acid (CAS 63104-97-2). ChemicalBook / Sigma-Aldrich Databases. Link
-
Reactivity of 4-Aryl-4-oxobut-2-enoic Acids: Russian Journal of General Chemistry, 2009, 79, 1684–1688. (Cyclization to heterocycles). Link
